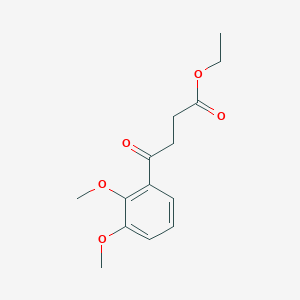

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate

Descripción general

Descripción

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dimethoxyphenyl group attached to a 4-oxobutyrate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(2,3-dimethoxyphenyl)-4-oxobutyric acid+ethanolacid catalystethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2,3-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as Michael addition and Claisen condensation. For example, it has been successfully used in the synthesis of biologically active compounds by introducing functional groups that enhance pharmacological activity .

Synthesis of Heterocycles

The compound is also employed in the synthesis of heterocyclic compounds, which are crucial in drug development. Its reactivity allows for the formation of various heterocycles through cyclization reactions, contributing to the development of new therapeutic agents .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development

Recent studies have investigated the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions has led to applications in catalysis and sensor technology, where it acts as a stabilizing agent for nanoparticles .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate can be compared with other similar compounds such as:

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate: Similar structure but with different substitution pattern on the phenyl ring.

Ethyl 4-(2,3-dimethoxyphenyl)-4-hydroxybutyrate: Reduction product of the original compound.

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate: Similar ester with a different carbon chain length.

Actividad Biológica

Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutyrate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the Biginelli reaction, where 2,3-dimethoxybenzaldehyde is reacted with ethyl acetoacetate and urea in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions. The reaction yields the desired compound, characterized by techniques such as FTIR, HRESIMS, and NMR spectroscopy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains, indicating potential as a lead compound for antibiotic development. The structure-activity relationship (SAR) analysis suggests that the methoxy substituents enhance its solubility and bioactivity .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases . The compound's IC50 values in these assays suggest moderate potency compared to established chemotherapeutics .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory activity in preclinical models. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This property positions it as a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

- Antibacterial Study : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .

- Cytotoxicity Assay : In a cytotoxicity assay against HeLa and MCF7 cell lines, this compound demonstrated IC50 values of approximately 15 µM and 20 µM respectively, suggesting significant potential as an anticancer agent .

- Anti-inflammatory Model : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups, indicating its potential therapeutic role in managing inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| Compound A (e.g., Gossypol) | High | High | Moderate |

| Compound B (e.g., Curcumin) | Moderate | High | High |

Propiedades

IUPAC Name |

ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-13(16)9-8-11(15)10-6-5-7-12(17-2)14(10)18-3/h5-7H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHLTDNXPLOWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645806 | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-05-9 | |

| Record name | Ethyl 4-(2,3-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.